molecular formula C22H22N4O3S B2638013 2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-53-9

2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2638013
CAS RN: 941967-53-9
M. Wt: 422.5
InChI Key: ZAWRVARGXKOEQK-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, an amide group, a pyridine ring, and a tetrahydrobenzo[d]thiazole ring . These types of compounds are often synthesized for use in various fields, such as pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely result in a fairly rigid structure. The different functional groups attached to the rings would also influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The methoxy group could undergo demethylation under certain conditions to form a phenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make the compound more soluble in polar solvents. The presence of the aromatic rings could also influence its UV/Vis absorption properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include optimizing the synthesis process, studying its reactivity and stability, and testing its performance in various applications .

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-16-10-8-14(9-11-16)20(27)26-22-25-19-17(6-4-7-18(19)30-22)21(28)24-13-15-5-2-3-12-23-15/h2-3,5,8-12,17H,4,6-7,13H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWRVARGXKOEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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